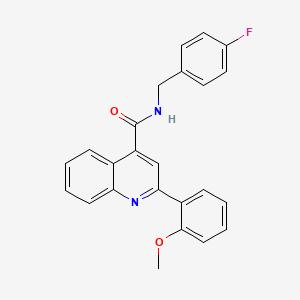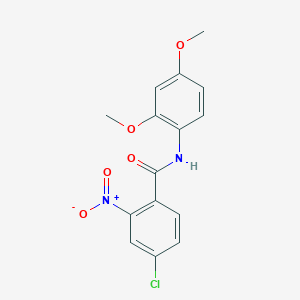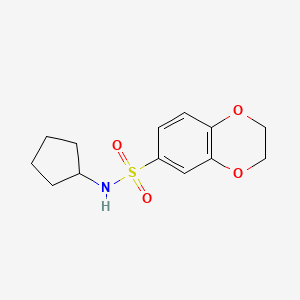![molecular formula C24H23NO2 B5863552 1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)
1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
THIQ derivatives are synthesized through various methods, including the Bischler–Napieralski reaction, followed by enantioselective reduction to introduce chirality at specific positions, particularly the C1 position of 1-substituted-3,4-dihydroisoquinolines. This process yields a wide range of THIQ derivatives with significant biological activities (Asif, Lisa, & Qais, 2023).
Molecular Structure Analysis
The molecular structure of THIQ derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a privileged scaffold in medicinal chemistry. This structure is associated with a variety of biological activities and is a common scaffold in many alkaloids isolated from plants and mammalian species. The structure-activity relationship (SAR) studies indicate that the presence of electron-donating, electron-withdrawing, and some heterocyclic functional groups plays a crucial role in the biological potential of these compounds (Jordaan & Ebenezer, 2023).
Chemical Reactions and Properties
The chemical reactivity of THIQ derivatives is influenced by their core structure, which allows for various functionalizations and modifications. These derivatives undergo reactions that introduce different substituents, affecting their biological activity and pharmacological profile. The Fischer synthesis of indoles from arylhydrazones highlights the versatility of THIQ scaffolds in organic synthesis and their capacity for diverse chemical transformations (Fusco & Sannicolo, 1978).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(4-methylphenyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18-8-10-19(11-9-18)20-12-14-22(15-13-20)27-17-24(26)25-16-4-6-21-5-2-3-7-23(21)25/h2-3,5,7-15H,4,6,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJGABONSPDNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)

![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)





![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![3-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5863563.png)